[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione
Description
Properties
CAS No. |
59549-39-2 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(6-oxo-1H-pyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2/c13-7-1-6(10-4-11-7)5-2-9-3-12-8(5)14/h1-4H,(H,9,12,14)(H,10,11,13) |
InChI Key |
KVYDEDJWOOWREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CNC1=O)C2=CN=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-component cascade reactions. One such method includes the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. This reaction is carried out in acetonitrile or DMF with Cs₂CO₃ as a base, resulting in the formation of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones, which can further undergo a metal- and oxidant-free cascade reaction to produce [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione .
Industrial Production Methods
While specific industrial production methods for [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Derivatives of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione have shown promising activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
The compound’s potential therapeutic effects are being explored in medicine. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases, offering potential for drug development .
Industry
In the industrial sector, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines
- Structure : Fused bicyclic systems with two pyrimidine rings sharing a common edge, unlike the single-bond-linked bipyrimidine structure of BPMO-5 .
- Functional Groups : Variants include thione (e.g., 2-thioxo- or 7-thioxo-substituted derivatives) and amine substituents (e.g., N,N-disubstituted-2-(5-nitrofuran-2-yl) derivatives) .
- Impact : Thione groups enhance lipophilicity and antimicrobial activity, while amine substituents improve solubility and nucleoside transport inhibition .
4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs)
3H-Pyridine-2,6-diones
- Structure: Monocyclic systems with a single pyrimidine-like ring, lacking the bipyrimidine framework .
- Functional Groups : Two ketone groups at positions 2 and 6, analogous to BPMO-5 but without the bipyrimidine connectivity .
Key Differentiators
Structural Flexibility : BPMO-5’s single-bond-linked bipyrimidine system allows for rotational freedom, unlike fused pyrimido[4,5-d]pyrimidines, which are rigid and planar .
Synthetic Efficiency : BPMO-5’s one-pot synthesis avoids toxic reagents (e.g., P₂S₅/SOCl₂) and multistep isolation, making it more sustainable .
Functional Group Tunability : The presence of dual ketones in BPMO-5 offers distinct hydrogen-bonding capabilities compared to thione- or amine-substituted analogs, influencing target selectivity in drug design .
Q & A
What are the optimal reaction conditions for the multi-component synthesis of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione derivatives, and how do solvent and base selection influence yield and regioselectivity?
Answer: The synthesis involves a one-pot cascade reaction using 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides under reflux in acetonitrile or DMF with Cs₂CO₃ as the base. Solvent choice critically impacts regioselectivity: DMF enhances intermediate solubility, favoring the formation of 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs) with yields up to 87%. Cs₂CO₃ acts as both a base and mild oxidant, facilitating bond formation and cleavage without requiring external metal catalysts .
How can researchers validate the structural integrity of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione derivatives using spectroscopic and analytical methods?
Answer: Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., NH and aromatic signals at δ 9.22–11.80 ppm) and carbonyl groups.
- IR Spectroscopy : Confirms C=O stretches (ν ~1659 cm⁻¹) and NH vibrations (ν ~3286 cm⁻¹) .
- HRMS (ESI-) : Validates molecular weights (e.g., m/z 417.56 for C₁₉H₁₉O₂S₃N₃) with <1 ppm error .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S ratios .
What strategies mitigate contradictions in reported yields for bipyrimidine derivatives when transitioning from small-scale combinatorial synthesis to scaled-up protocols?
Answer: Yield discrepancies often stem from inefficient mixing or temperature gradients in larger batches. Mitigation strategies include:
- Precise Stoichiometry : Optimize molar ratios using Design of Experiments (DoE).
- Controlled Heating : Replace traditional reflux with microwave-assisted heating for uniform energy distribution.
- Anhydrous Conditions : Minimize hydrolysis of amidine intermediates by rigorously drying solvents .
What mechanistic insights explain the metal-free oxidative cascade conversion of DBPMOs to BPMOs?
Answer: The reaction proceeds via base-promoted dehydrogenation. Cs₂CO₃ abstracts α-hydrogens from the dihydropyrimidine ring, forming conjugated diradical intermediates. Subsequent oxidative aromatization occurs through electron delocalization across the bipyrimidine framework, eliminating the need for external oxidants. Computational studies suggest that electron-deficient pyrimidine rings stabilize transition states during this process .
How do electronic and steric effects of substituents influence the regioselectivity of cyclocondensation reactions in bipyrimidine synthesis?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on amidine precursors direct nucleophilic attack to less hindered pyrimidine positions, favoring 4,5′- over 5,5′ regioisomers.
- Steric Effects : Bulky substituents on ethyl 2-(pyridine-2-yl)acetate derivatives slow ring closure, allowing kinetic control to dominate. For example, ortho-substituted pyridines reduce steric strain, improving regioselectivity .
What advanced computational methods are recommended to predict reaction pathways and optimize catalysts for bipyrimidine functionalization?
Answer:
- DFT Calculations : B3LYP/6-31G* models predict transition states in Cs₂CO₃-mediated cascades, identifying HOMO-LUMO overlaps between enolate intermediates and α,β-unsaturated carbonyls.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF polarity) to refine solvent selection .
How can researchers resolve conflicting spectroscopic data for bipyrimidine derivatives with complex substitution patterns?
Answer: Use complementary techniques:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in crowded regions (e.g., δ 6.81–7.56 ppm).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., 2UG structure with cyclopropylmethyl and pyridyl groups) .
- Isotopic Labeling : Track proton transfer steps in deuterated solvents .
What synthetic modifications enhance the biological activity of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione scaffolds?
Answer: Functionalization strategies include:
- Piperazine Substitution : Introduce 4-fluorophenyl piperazine moieties to improve pharmacokinetics (e.g., enhanced blood-brain barrier penetration) .
- Thiolation : Incorporate -SH groups at position 2 to enable disulfide bonding with biological targets .
- Halogenation : Add iodine or chlorine atoms to increase binding affinity via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
